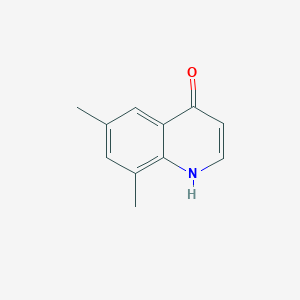

6,8-Dimethyl-4-hydroxyquinoline

Description

The exact mass of the compound 6,8-Dimethyl-4-hydroxyquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6,8-Dimethyl-4-hydroxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dimethyl-4-hydroxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,8-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-5-8(2)11-9(6-7)10(13)3-4-12-11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZARGBMKKDISDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588890 | |

| Record name | 6,8-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-58-8 | |

| Record name | 6,8-Dimethyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203626-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203626-58-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6,8-Dimethyl-4-hydroxyquinoline: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 6,8-Dimethyl-4-hydroxyquinoline, a heterocyclic compound belonging to the quinoline family. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthetic methodologies, and potential applications of this molecule, grounding theoretical knowledge in practical, field-proven insights.

Introduction and Molecular Overview

6,8-Dimethyl-4-hydroxyquinoline is a substituted derivative of 4-hydroxyquinoline. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic drugs and natural alkaloids with a wide spectrum of biological activities. The addition of dimethyl groups at the 6 and 8 positions and a hydroxyl group at the 4-position significantly influences the molecule's electronic properties, solubility, and metabolic stability, making it an intriguing building block for novel chemical entities.

This guide will explore the molecule's fundamental characteristics, providing the necessary foundation for its utilization in a research and development context.

Caption: Chemical structure of 6,8-Dimethyl-4-hydroxyquinoline.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Understanding these characteristics is the first step in rational drug design and synthetic planning.

Table 1: Core Compound Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6,8-dimethylquinolin-4-ol | [1] |

| CAS Number | 203626-58-8 | |

| Molecular Formula | C₁₁H₁₁NO | |

| Molecular Weight | 173.21 g/mol |

| Canonical SMILES | Cc1cc(C)c2nccc(O)c2c1 | |

Table 2: Predicted Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 219-221 °C | [2] |

| Boiling Point | 336.2 ± 37.0 °C | [2] |

| Density | 1.172 ± 0.06 g/cm³ | [2] |

| pKa | 4.65 ± 0.40 | [2] |

| Form | Solid |[2] |

Keto-Enol Tautomerism: A Core Chemical Feature

A critical aspect of the chemistry of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding quinolin-4(1H)-one form. This equilibrium is highly influenced by the solvent and pH. In many cases, the keto (quinolinone) form is the predominant species in solution and the solid state. This behavior is fundamental to its reactivity, as it presents two distinct functional groups—an enol and an amide-like structure—for chemical modification.

Caption: Tautomeric equilibrium of the 4-hydroxyquinoline scaffold.

Synthesis and Purification

The synthesis of 4-hydroxyquinolines is well-established, with the Gould-Jacobs reaction being a primary and versatile method. This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester (or similar derivative), followed by a high-temperature thermal cyclization and subsequent hydrolysis and decarboxylation.

For 6,8-Dimethyl-4-hydroxyquinoline, the logical starting material is 2,4-dimethylaniline.

Caption: Plausible synthetic workflow via the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Synthesis (Hypothetical)

This protocol is a representative procedure adapted from established methods for analogous compounds[3][4].

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture at 120-130 °C for 2 hours. The progress can be monitored by TLC.

-

Rationale: This step forms the key intermediate, diethyl 2-((2,4-dimethylphenyl)amino)methylenemalonate, through the displacement of the ethoxy group by the aniline nitrogen. The excess of the malonate derivative ensures complete consumption of the aniline.

-

Remove the ethanol byproduct under reduced pressure. The resulting crude oil or solid is typically used in the next step without further purification.

Step 2: Thermal Cyclization

-

Add the crude intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether (approximately 10-20 times the mass of the intermediate).

-

Heat the solution to reflux (approx. 250-260 °C) for 30-60 minutes.

-

Rationale: The high temperature provides the activation energy required for the intramolecular Friedel-Crafts-type acylation, where the aromatic ring attacks one of the ester carbonyls to form the quinoline ring system. This is the critical ring-closing step.

-

Cool the reaction mixture to room temperature. The cyclized product, ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate, will often precipitate and can be collected by filtration.

Step 3: Hydrolysis and Decarboxylation

-

Suspend the crude ester from Step 2 in a 10-20% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-4 hours until the solid fully dissolves, indicating complete saponification of the ester to the corresponding carboxylate.

-

Cool the solution and carefully acidify with concentrated hydrochloric acid or sulfuric acid until the pH is acidic (pH ~2-3).

-

Rationale: The basic hydrolysis cleaves the ester. Subsequent heating of the resulting 4-hydroxyquinoline-3-carboxylic acid in an acidic medium readily induces decarboxylation to yield the final product.

-

The 6,8-Dimethyl-4-hydroxyquinoline product will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Purity should be confirmed by melting point determination and HPLC analysis.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

-

Aromatic Protons: Expect signals in the range of δ 7.0-8.5 ppm. The protons at positions 5 and 7 on the benzene ring will appear as singlets or narrow doublets. The protons at positions 2 and 3 on the pyridine ring will appear as doublets, coupled to each other.

-

Methyl Protons: Two distinct sharp singlets are expected around δ 2.3-2.7 ppm, each integrating to 3H, corresponding to the methyl groups at C6 and C8.

-

OH/NH Proton: A broad singlet, exchangeable with D₂O, is expected. Its chemical shift will be highly dependent on the solvent and concentration, typically appearing between δ 10-12 ppm for the NH proton of the quinolone tautomer.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Signals will appear in the range of δ 110-150 ppm.

-

Carbonyl Carbon (Keto Tautomer): A signal for the C4 carbon in its quinolone form (C=O) would be expected downfield, around δ 170-180 ppm.

-

Methyl Carbons: Two signals in the aliphatic region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy:

-

O-H Stretch (Enol Form): A broad band around 3200-3400 cm⁻¹.

-

N-H Stretch (Keto Form): A band around 3000-3200 cm⁻¹.

-

C=O Stretch (Keto Form): A strong, sharp absorption band around 1640-1670 cm⁻¹, characteristic of the quinolone carbonyl.

-

C=C and C=N Aromatic Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region.

Mass Spectrometry (MS):

-

The electron impact (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 173.

-

Common fragmentation patterns would include the loss of CO (from the quinolone tautomer) and potentially the loss of a methyl radical.

Reactivity and Potential Applications

The dual functionality arising from the keto-enol tautomerism makes 6,8-Dimethyl-4-hydroxyquinoline a versatile chemical scaffold.

Caption: Role as a versatile scaffold for developing new chemical entities.

Role in Drug Development

While this specific molecule may not be an active drug itself, it serves as an excellent starting point for library synthesis. The general class of 4-hydroxyquinolines has demonstrated significant potential in various therapeutic areas.

-

Anti-inflammatory Activity: Certain derivatives of 4-hydroxyquinoline have shown potent in vivo anti-inflammatory effects, suggesting that modifications of this core could lead to new therapeutic agents[7].

-

Neuroprotection: Quinoline derivatives are being investigated for their antioxidant properties and potential to mitigate oxidative damage in neurodegenerative diseases like Parkinson's[7][8]. The lipophilicity imparted by the two methyl groups could enhance blood-brain barrier permeability.

-

Anticancer Agents: The quinoline nucleus is a cornerstone of many anticancer drugs. The 4-hydroxyquinoline scaffold can be modified to develop compounds that interfere with various cellular processes in cancer cells[3].

Safety and Handling

-

Hazard Classification: Based on data for the parent compound and similar derivatives, 6,8-Dimethyl-4-hydroxyquinoline should be handled with care. It is classified as causing serious eye damage and being harmful if swallowed.

-

Handling Precautions: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

R&D Chemicals. (n.d.). 6,8-Dimethyl-4-hydroxyquinoline. Retrieved from [Link]

-

Supporting Information. (n.d.). NMR Spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]

-

PubChem. (n.d.). 6,8-Dimethylquinoline. Retrieved from [Link]

-

Illyés, E., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4236. Retrieved from [Link]

-

Al-Salahi, R., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4887. Retrieved from [Link]

-

Öztürk, G., et al. (2021). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1073–1077. Retrieved from [Link]

-

Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]

-

Leito, I., et al. (n.d.). pKa values bases. University of Tartu. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

-

Al-Salahi, R., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4887. Retrieved from [Link]

-

ChemInform Abstract. (2020). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

Patel, K. D., & Patel, H. S. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Journal of Saudi Chemical Society, 17(3), 265-272. Retrieved from [Link]

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. International Conference on New Energy and Sustainable Development. Retrieved from [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxyquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Retrieved from [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

PrepChem. (n.d.). Preparation of 8-hydroxyquinoline. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 4,8-Dimethylquinoline (FDB004419). Retrieved from [Link]

-

Plotnikov, E., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14321. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of the 4,4-dimethyloxazoline derivatives of isomeric octadecenoates (monoenes). Retrieved from [Link]

-

ResearchGate. (n.d.). Study of 5,7-Dibromo-8-Hydroxyquinoline O-Derivatives by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

- 1. rdchemicals.com [rdchemicals.com]

- 2. 6,8-DIMETHYL-4-HYDROXYQUINOLINE CAS#: 203626-58-8 [m.chemicalbook.com]

- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 5. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6,8-Dimethyl-4-hydroxyquinoline (CAS No. 203626-58-8)

Foreword: The Strategic Value of the 4-Hydroxyquinoline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The 4-hydroxyquinoline core is a quintessential example of such a scaffold. Its derivatives are associated with a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2][3] This guide focuses on a specific, yet promising, analogue: 6,8-Dimethyl-4-hydroxyquinoline. While specific research on this particular molecule is nascent, its structural features merit a detailed examination. This document serves as a foundational technical resource, providing researchers with the necessary protocols and scientific context to synthesize, characterize, and evaluate this compound, thereby enabling its exploration in drug discovery programs.

Section 1: Core Physicochemical & Structural Information

Understanding the fundamental properties of a compound is the bedrock of all subsequent experimental work. These parameters dictate everything from solvent choice in synthesis to the design of formulation and delivery strategies in pharmacological studies.

| Property | Value | Source |

| CAS Number | 203626-58-8 | [4] |

| Molecular Formula | C₁₁H₁₁NO | [4] |

| Molecular Weight | 173.21 g/mol | [4] |

| IUPAC Name | 6,8-dimethylquinolin-4-ol | N/A |

| Appearance | Solid (predicted) | [4] |

| SMILES | Cc1cc(C)c2nccc(O)c2c1 | [4] |

| InChI Key | ZZARGBMKKDISDN-UHFFFAOYSA-N | [4] |

Chemical Structure:

It is critical to note that 4-hydroxyquinolines exist in a tautomeric equilibrium with their keto form, 4-quinolones.[5] While often depicted in the hydroxy (enol) form as shown, the quinolone (keto) form can predominate and is crucial for understanding its chemical reactivity and biological interactions.[5]

Section 2: Synthesis and Purification

The most direct and established route to 4-hydroxyquinolines is the Conrad-Limpach synthesis .[5][6] This methodology is superior to others for this specific substitution pattern because it directly constructs the 4-hydroxyquinoline core from readily available anilines and β-ketoesters.[7] The reaction proceeds in two distinct, thermally-driven stages: an initial condensation to form an enamine intermediate, followed by a high-temperature intramolecular cyclization.[5]

Experimental Protocol: Conrad-Limpach Synthesis of 6,8-Dimethyl-4-hydroxyquinoline

This protocol is adapted from the classical Conrad-Limpach procedure for the synthesis of 4-hydroxyquinolines.[5][6]

Reactants:

-

2,4-Dimethylaniline

-

Ethyl acetoacetate

-

Dowtherm A or Mineral Oil (as high-boiling solvent)

-

Ethanol

-

Hydrochloric Acid (catalytic)

Step-by-Step Methodology:

-

Step A: Formation of the Enamine Intermediate

-

To a round-bottom flask equipped with a magnetic stirrer, add 2,4-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

-

Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

-

Causality Note: This acid-catalyzed condensation forms the Schiff base, which rapidly tautomerizes to the more stable enamine intermediate. Running this step at moderate temperatures kinetically favors the formation of the 4-hydroxyquinoline precursor over the 2-hydroxyquinoline precursor (the Knorr product).[7][8]

-

-

Step B: High-Temperature Cyclization

-

To the flask containing the crude enamine intermediate, add a high-boiling inert solvent such as Dowtherm A or mineral oil (approx. 3-4 mL per gram of aniline). Using an inert, high-boiling solvent is reported to significantly improve yields compared to solvent-free heating.[5]

-

Fit the flask with a reflux condenser and heat the mixture in a heating mantle to approximately 250 °C.

-

Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by observing the evolution of ethanol vapor.

-

Causality Note: This high temperature provides the necessary activation energy for the intramolecular electrophilic cyclization of the enamine onto the aromatic ring, followed by the elimination of ethanol to form the stable heterocyclic product.[5]

-

-

Step C: Isolation and Purification

-

Allow the reaction mixture to cool to below 100 °C.

-

While still warm, carefully pour the mixture into a beaker containing an excess of hexane or petroleum ether to precipitate the product and dissolve the high-boiling solvent.

-

Stir vigorously and collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with hexane to remove any residual solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of 6,8-Dimethyl-4-hydroxyquinoline.

Section 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods must be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for elucidating the molecular structure.[9]

-

¹H NMR: Expected signals would include two distinct singlets for the non-equivalent methyl groups (C6-CH₃ and C8-CH₃), aromatic protons on the benzene ring, protons on the pyridine ring, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The spectrum should show 11 distinct carbon signals, including two in the aliphatic region for the methyl groups and nine in the aromatic/heteroaromatic region.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[9] High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₁H₁₁NO (173.0841).

-

Infrared (IR) Spectroscopy: IR provides information about the functional groups present.[9] Key characteristic bands would include a broad O-H stretch (around 3200-3400 cm⁻¹) and C=C/C=N stretching vibrations in the 1500-1650 cm⁻¹ region.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A reversed-phase method is typically suitable.

Protocol: Purity Analysis by Reversed-Phase HPLC

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the synthesized 6,8-Dimethyl-4-hydroxyquinoline.

-

Dissolve the sample in 1 mL of a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. For drug discovery applications, a purity of >95% is typically required.

-

Section 4: Biological Potential and Applications in Drug Discovery

While no specific biological activities have been published for 6,8-Dimethyl-4-hydroxyquinoline, the 4-hydroxyquinoline scaffold is a well-established pharmacophore.[3] Derivatives have demonstrated a wide array of activities, making this compound a compelling candidate for screening campaigns.

Known Activities of the 4-Hydroxyquinoline Class:

-

Anticancer: Many derivatives exhibit cytotoxic activity against various cancer cell lines.[1][10] The planar heterocyclic system can intercalate with DNA, and its ability to chelate metal ions can disrupt essential enzymatic functions.[11][12]

-

Antibacterial: The quinolone core is famously the basis for fluoroquinolone antibiotics.[1] 4-Hydroxyquinolines can inhibit bacterial growth, though often through different mechanisms than their fluoroquinolone cousins.[13]

-

Antifungal and Antiviral: Various substituted quinolines have shown potent activity against fungal strains and viruses, including HIV.[2][10][11]

Given this context, 6,8-Dimethyl-4-hydroxyquinoline serves as an excellent starting point or scaffold for building a focused compound library. The methyl groups at positions 6 and 8 provide steric bulk and increase lipophilicity, which can influence membrane permeability and target binding compared to the unsubstituted parent molecule.

Application Workflow: Screening for Cytotoxic Activity

A logical first step in assessing the biological potential of this compound is to screen for general cytotoxicity against a panel of cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.

Protocol: MTT Cell Viability Assay

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of 6,8-Dimethyl-4-hydroxyquinoline in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) in cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium + DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Screening Workflow Diagram

Caption: A standard workflow for primary screening of a novel compound for cytotoxicity.

Section 5: Safety and Handling

Proper handling of any novel chemical is essential for laboratory safety. Based on available Safety Data Sheet (SDS) information, 6,8-Dimethyl-4-hydroxyquinoline requires careful handling.

GHS Hazard Classification: [4][14]

-

Signal Word: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H318: Causes serious eye damage.

-

Recommended Safety Precautions: [14][15][16][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[14]

-

Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[14] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

6,8-Dimethyl-4-hydroxyquinoline represents a molecule of significant untapped potential. While it stands on the shoulders of its well-studied 4-hydroxyquinoline relatives, its unique substitution pattern offers a new avenue for chemical exploration. This guide provides the essential, technically-grounded framework for its synthesis, characterization, and initial biological evaluation. By leveraging these robust protocols, researchers are well-equipped to unlock the potential of this compound and contribute to the ever-expanding field of medicinal chemistry.

References

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

-

Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]

-

Cimini, G., et al. (2017). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 22(9), 1547. Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Retrieved from [Link]

-

Revanol. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Retrieved from [Link]

-

ChemRxiv. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Retrieved from [Link]

-

SpringerLink. (2015). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 6,8-Dimethylquinoline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

MDPI. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanoic acid, 2-methyl-, 1-methylbutyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. Retrieved from [Link]

-

PubChem. (n.d.). Amyl isobutyrate. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

PubChem. (n.d.). Isobutyl propionate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl-, 2-methylpropyl ester. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl-, 3-methylbutyl ester. Retrieved from [Link]

Sources

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 6,8-Dimethyl-4-hydroxyquinoline AldrichCPR 203626-58-8 [sigmaaldrich.com]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. file.medchemexpress.com [file.medchemexpress.com]

Illuminating the Core: A Technical Guide to the Structure Elucidation of 6,8-Dimethyl-4-hydroxyquinoline

This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of 6,8-dimethyl-4-hydroxyquinoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the strategic application and interpretation of modern analytical methods, emphasizing the causality behind experimental choices to ensure a self-validating and authoritative structural confirmation.

Introduction: The Quinoline Scaffold and the Subject Molecule

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antimalarial, antibacterial, and anticancer applications.[1] The precise substitution pattern on the quinoline ring is critical to a compound's biological activity, making unambiguous structure determination a paramount step in any research and development pipeline.

This guide focuses on the methodical elucidation of 6,8-dimethyl-4-hydroxyquinoline (Figure 1). We will navigate the process from the foundational analysis of its mass and elemental composition to the intricate details revealed by one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and finally, the ultimate confirmation via single-crystal X-ray crystallography.

Figure 1: Structure of 6,8-Dimethyl-4-hydroxyquinoline

A 2D representation of the target molecule.

Part 1: Foundational Analysis - Mass Spectrometry

The initial step in elucidating the structure of an unknown compound is to determine its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Ionization Techniques for Heterocyclic Compounds

The choice of ionization method is critical for obtaining a clear molecular ion peak. For a heterocyclic compound like 6,8-dimethyl-4-hydroxyquinoline, "soft" ionization techniques are generally preferred to minimize fragmentation and preserve the molecular ion.

-

Electrospray Ionization (ESI): This is a highly suitable method, particularly for polar molecules that can be readily dissolved.[2] It typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, providing a direct measure of the molecular weight.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another excellent choice and is well-suited for less polar compounds that are volatile enough to be nebulized.

-

Electron Ionization (EI): While a "hard" ionization technique that induces significant fragmentation, EI can provide valuable structural information through characteristic fragmentation patterns.[2] The molecular ion peak, if observed, will be a radical cation [M]+•.

Predicted Mass Spectrum and Fragmentation Analysis

In the absence of experimental data, in silico prediction tools can offer valuable insights into the expected mass spectrum and fragmentation pathways.[3]

Table 1: Predicted Mass Spectrometry Data for 6,8-Dimethyl-4-hydroxyquinoline

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Monoisotopic Mass | 173.0841 Da |

| Predicted m/z [M+H]⁺ | 174.0913 |

Predicted Fragmentation Pattern:

The fragmentation of the quinoline ring is influenced by the positions of the substituents. For 6,8-dimethyl-4-hydroxyquinoline, key predicted fragmentation pathways in positive ion mode (after initial protonation) could include:

-

Loss of CO (Carbon Monoxide): A common fragmentation for hydroxyquinolines, leading to a fragment ion at m/z ~146.

-

Loss of a Methyl Radical (•CH₃): Fragmentation involving the loss of one of the methyl groups, resulting in a fragment at m/z ~159.

-

Retro-Diels-Alder (RDA) Reaction: The quinoline ring system can undergo RDA-type fragmentation, leading to smaller, characteristic fragment ions.

Workflow for structure elucidation using 2D NMR techniques.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). A cross-peak between H-2 and H-3 would confirm their adjacent positions.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. This allows for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the carbon skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. For example, correlations from the methyl protons to the aromatic carbons would confirm their positions at C-6 and C-8.

Part 3: Definitive Confirmation - Single-Crystal X-ray Crystallography

While NMR and MS provide a robust picture of the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation by providing a three-dimensional map of the electron density in the solid state. [4]

Experimental Protocol: Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step. [5]

-

Purification: The compound must be of high purity.

-

Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is ideal.

-

Slow Evaporation: A saturated solution is allowed to evaporate slowly over several days in a loosely covered vial.

-

Vapor Diffusion: A solution of the compound in a good solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization. [6]5. Cooling: A hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in a refrigerator or freezer.

Data Analysis and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice.

Conclusion

The structural elucidation of 6,8-dimethyl-4-hydroxyquinoline is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the foundational information of molecular weight and formula. A suite of 1D and 2D NMR experiments then meticulously maps out the atomic connectivity of the carbon-hydrogen framework. Finally, single-crystal X-ray crystallography offers the definitive and unambiguous confirmation of the three-dimensional structure. This multi-faceted approach ensures the scientific integrity and trustworthiness of the final structural assignment, a critical requirement for advancing research in drug discovery and development.

References

-

2D NMR Introduction - Chemistry LibreTexts. (2025, January 2). Chemistry LibreTexts. [Link]

-

2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. [Link]

-

Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Wikipedia. [Link]

-

Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry | Journal of the American Society for Mass Spectrometry. (n.d.). SpringerLink. [Link]

-

How to grow crystals for X-ray crystallography. (2024, July 30). IUCr Journals. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1. [Link]

-

How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

-

Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. (n.d.). University of Zurich. [Link]

-

X-Ray Crystallography of Chemical Compounds - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). University of Florida. [Link]

-

Ionization Methods in Organic Mass Spectrometry. (n.d.). University of California, Riverside. [Link]

-

Mass Spectrometry Ionization Methods - Chemistry at Emory. (n.d.). Emory University. [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. (2023, August 23). ACD/Labs. [Link]

-

Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities - CORE. (2019, October 13). CORE. [Link]

-

Ionization Methods in Modern Mass Spectrometry - Pharma Focus Europe. (n.d.). Pharma Focus Europe. [Link]

-

Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). NMRDB.org. [Link]

-

Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them - AIP Publishing. (n.d.). AIP Publishing. [Link]

-

CASPRE - 13 C NMR Predictor. (n.d.). CASPRE. [Link]

-

Web-based application for in silico fragmentation - MS tools - EPFL. (n.d.). EPFL. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Can anyone help me to tell me any online website to check 13C NMR prediction. . .? | ResearchGate. (2016, April 25). ResearchGate. [Link]

-

Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - MDPI. (n.d.). MDPI. [Link]

-

Predict 13C Carbon NMR Spectra | PDF | Nuclear Magnetic Resonance - Scribd. (n.d.). Scribd. [Link]

-

Predict 1H proton NMR spectra - NMRDB.org. (n.d.). NMRDB.org. [Link]

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

PROSPRE - 1 H NMR Predictor. (n.d.). PROSPRE. [Link]

-

Simulate and predict NMR spectra. (n.d.). NMRDB.org. [Link]

-

Predict 1H proton NMR spectra - NMRDB.org. (n.d.). NMRDB.org. [Link]

-

13C NMR predictor - virtual Chemistry 3D. (n.d.). virtual Chemistry 3D. [Link]

-

CFM-ID. (n.d.). CFM-ID. [Link]

-

Predict and Identify MS Fragments with Software (Webinar and Demo) - YouTube. (2021, October 5). YouTube. [Link]

-

Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4 - ResearchGate. (n.d.). ResearchGate. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). MDPI. [Link]

-

CFM-ID 4.0 – a web server for accurate MS-based metabolite identification - PMC. (2022, May 24). National Center for Biotechnology Information. [Link]

-

How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra - NIH. (n.d.). National Institutes of Health. [Link]

-

Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025, August 9). ResearchGate. [Link]

-

2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

- US4044011A - Process for the preparation of 8-hydroxyquinoline - Google Patents. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 5. How To [chem.rochester.edu]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Potential of 6,8-Dimethyl-4-hydroxyquinoline: A Technical Guide for Researchers

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this class, 4-hydroxyquinoline derivatives have emerged as privileged structures, demonstrating significant potential in the development of antimicrobial and anticancer drugs.[1][2] This technical guide provides an in-depth exploration of the predicted biological activity of a specific, yet understudied, derivative: 6,8-Dimethyl-4-hydroxyquinoline. While direct experimental data for this compound is limited, this document, grounded in the extensive research on analogous compounds, serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the anticipated antimicrobial and anticancer properties, propose mechanisms of action, and provide detailed experimental protocols to facilitate future investigations into this promising molecule.

Introduction: The 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline core, a bicyclic aromatic heterocycle, is a tautomer of 4-quinolone. This structural feature is pivotal to its diverse pharmacological profile. The existing body of literature robustly supports the antimicrobial and cytotoxic potential of this class of compounds.[2][3] The biological activity is often modulated by the nature and position of substituents on the quinoline ring system, influencing factors such as lipophilicity, target binding affinity, and metabolic stability.

The subject of this guide, 6,8-Dimethyl-4-hydroxyquinoline, features two methyl groups on the benzene ring portion of the quinoline scaffold. While the specific impact of this substitution pattern has not been extensively studied, research on other substituted quinolines allows for informed predictions regarding its potential bioactivity.

Predicted Antimicrobial Activity of 6,8-Dimethyl-4-hydroxyquinoline

Quinolone derivatives have a well-established history as antibacterial agents, with the fluoroquinolones being a prominent example.[2] The core mechanism of action for many quinolone antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme-DNA complex, quinolones trap the enzyme, leading to double-strand DNA breaks and ultimately cell death.

It is hypothesized that 6,8-Dimethyl-4-hydroxyquinoline may exhibit activity against a range of bacteria, particularly Gram-positive strains like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[3][4] The methyl groups at positions 6 and 8 may influence the compound's interaction with the target enzymes or its ability to penetrate the bacterial cell wall. Structure-activity relationship studies on other 4-hydroxy-2-quinolone analogs have shown that the nature of substituents on the benzene ring can dramatically impact antimicrobial activity.[3]

Proposed Mechanism of Antibacterial Action

The predicted antibacterial mechanism of 6,8-Dimethyl-4-hydroxyquinoline is centered on the inhibition of bacterial DNA gyrase and topoisomerase IV.

Caption: Proposed intrinsic pathway of apoptosis induction.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

6,8-Dimethyl-4-hydroxyquinoline

-

Human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) [5]* Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 6,8-Dimethyl-4-hydroxyquinoline (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data from Analogous Compounds

While specific data for 6,8-Dimethyl-4-hydroxyquinoline is not available, the following table summarizes the reported cytotoxic activity of some modified 4-hydroxyquinolone analogues against various cancer cell lines to provide a frame of reference.

| Compound ID | Modification | HCT116 (IC50 µM) | A549 (IC50 µM) | PC3 (IC50 µM) | MCF-7 (IC50 µM) | Reference |

| 3a | Unsubstituted analog | 148.3 | 172.1 | 181.5 | 189.0 | [5] |

| 3b | Methyl-substituted analog | 162.0 | 189.7 | 239.4 | 195.1 | [5] |

| 3d | Methoxy-substituted analog | 46.5 | 51.2 | 63.8 | 34.2 | [5] |

This data is presented for comparative purposes to illustrate the potential range of activity for substituted 4-hydroxyquinolones.

Conclusion and Future Directions

6,8-Dimethyl-4-hydroxyquinoline represents an intriguing yet unexplored molecule within the pharmacologically rich class of 4-hydroxyquinolines. Based on extensive data from analogous compounds, it is reasonable to predict that this derivative possesses both antimicrobial and anticancer activities. The proposed mechanisms of action, centered on the inhibition of bacterial topoisomerases and the induction of apoptosis in cancer cells, provide a solid foundation for future research.

The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of 6,8-Dimethyl-4-hydroxyquinoline's biological potential. Further investigations should focus on confirming its bioactivity, elucidating its precise mechanisms of action, and exploring its structure-activity relationships to guide the development of more potent and selective therapeutic agents.

References

-

Bouone, Y. O., Bouzina, A., Djemel, A., Bardaweel, S. K., Ibrahim-Ouali, M., Bakchiche, B., ... & Aouf, N. E. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC advances, 13(23), 15635-15647. [Link]

-

Le, T. N., Phan, N. T., Nguyen, T. K. C., Le, T. H., & Vo, D. D. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3048. [Link]

-

Molecules. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

-

Hebeisen, P., & Heinzer, F. (1996). Synthesis and antibacterial activity of 5-and 6-hydroxy substituted 4-aminoquinolines and derivatives. Archiv der Pharmazie, 329(1), 3-8. [Link]

-

International Journal of Molecular Sciences. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed. [Link]

-

Mini-Reviews in Medicinal Chemistry. (2009). Biological activities of quinoline derivatives. PubMed. [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 3. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6,8-Dimethyl-4-hydroxyquinoline Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6,8-dimethyl-4-hydroxyquinoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The core of this guide is a detailed exploration of the Conrad-Limpach reaction, a robust and widely employed method for the preparation of 4-hydroxyquinolines. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol for the synthesis of a representative 6,8-dimethyl-4-hydroxyquinoline derivative, and discuss the critical parameters that influence reaction outcomes. Furthermore, this guide will cover the characterization of these compounds using modern spectroscopic techniques and explore their pharmacological significance, with a focus on their potential as antimicrobial and anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a practical and in-depth understanding of the synthesis and potential applications of this important class of molecules.

Introduction: The Significance of 4-Hydroxyquinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] Among the various classes of quinoline derivatives, 4-hydroxyquinolines, also known as 4-quinolones, have garnered considerable attention due to their diverse pharmacological properties. These compounds are known to exhibit a range of activities, including antibacterial, antifungal, antiviral, antimalarial, and anticancer effects.[2][3][4][5]

The biological activity of 4-hydroxyquinoline derivatives is often modulated by the substitution pattern on the quinoline ring. The introduction of methyl groups at the 6 and 8 positions of the quinoline nucleus can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Consequently, the synthesis of 6,8-dimethyl-4-hydroxyquinoline derivatives is a subject of ongoing interest in the pursuit of novel therapeutic agents.

This guide will focus on the practical aspects of synthesizing these specific derivatives, providing a robust foundation for their preparation and further investigation in a research and development setting.

The Conrad-Limpach Synthesis: A Powerful Tool for 4-Hydroxyquinoline Construction

The Conrad-Limpach synthesis, first reported in 1887, remains one of the most reliable and versatile methods for the preparation of 4-hydroxyquinolines.[1][4][6] The reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization of the resulting intermediate.[1]

The Two-Step Mechanism: A Tale of Condensation and Cyclization

The Conrad-Limpach synthesis proceeds in two key stages:

Step 1: Formation of the β-Aminoacrylate Intermediate. The reaction is initiated by the condensation of an aniline with a β-ketoester. In the context of synthesizing 6,8-dimethyl-4-hydroxyquinoline derivatives, the starting aniline is 2,4-dimethylaniline. A common β-ketoester used in this reaction is ethyl acetoacetate. This initial condensation can be catalyzed by a small amount of acid and typically proceeds at or slightly above room temperature.[1] The product of this step is a β-aminoacrylate, in this case, ethyl 3-(2,4-dimethylanilino)crotonate.

Step 2: Thermal Cyclization. The second and most critical step is the thermal cyclization of the β-aminoacrylate intermediate. This step requires high temperatures, typically around 250 °C, to overcome the energy barrier for the intramolecular cyclization.[1][6] The use of a high-boiling, inert solvent such as mineral oil or diphenyl ether is crucial for achieving high yields, as it facilitates efficient heat transfer and prevents decomposition of the starting material.[1] The cyclization is followed by the elimination of ethanol to afford the final 6,8-dimethyl-4-hydroxyquinoline product.

The overall workflow of the Conrad-Limpach synthesis can be visualized as follows:

Caption: Workflow of the Conrad-Limpach Synthesis.

Causality Behind Experimental Choices: The "Why"

-

Choice of Starting Materials: 2,4-dimethylaniline is selected to introduce the desired methyl groups at the 6 and 8 positions of the final quinoline ring. Ethyl acetoacetate is a readily available and reactive β-ketoester that provides the remaining atoms for the heterocyclic ring, including the methyl group at the 2-position.

-

Acid Catalysis in Step 1: The use of a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, protonates the carbonyl group of the β-ketoester, making it more electrophilic and facilitating the nucleophilic attack by the aniline.[1]

-

High Temperature for Cyclization: The thermal cyclization step involves an intramolecular electrophilic attack of the aniline ring onto the ester carbonyl group. This process requires significant activation energy to overcome the aromaticity of the aniline ring. The high temperature provides the necessary energy for this ring-closing reaction to occur at a reasonable rate.[1]

-

Inert, High-Boiling Solvent: Solvents like mineral oil or diphenyl ether are chosen for several reasons:

-

High Boiling Point: They can be heated to the required ~250 °C without significant evaporation.

-

Inertness: They do not react with the starting materials or intermediates.

-

Improved Yields: They ensure uniform heating and prevent localized overheating and decomposition, leading to significantly higher yields compared to solvent-free conditions.[1]

-

Experimental Protocol: Synthesis of 6,8-Dimethyl-2-methyl-4-hydroxyquinoline

This protocol provides a detailed, step-by-step methodology for the synthesis of 6,8-dimethyl-2-methyl-4-hydroxyquinoline, a representative example of a 6,8-dimethyl-4-hydroxyquinoline derivative.

Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier (Example) |

| 2,4-Dimethylaniline | ≥98% | Sigma-Aldrich |

| Ethyl acetoacetate | ≥99% | Sigma-Aldrich |

| Hydrochloric acid (conc.) | ACS grade | Fisher Scientific |

| Mineral oil | Laboratory | Fisher Scientific |

| Ethanol (95%) | Reagent | VWR |

| Hexanes | ACS grade | VWR |

| Diethyl ether | ACS grade | VWR |

| Anhydrous sodium sulfate | ACS grade | VWR |

Step-by-Step Procedure

Step 1: Synthesis of Ethyl 3-(2,4-dimethylanilino)crotonate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,4-dimethylaniline (12.1 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

-

With gentle stirring, add 2-3 drops of concentrated hydrochloric acid to the mixture.

-

Stir the reaction mixture at room temperature for 2 hours. The reaction is exothermic, and the mixture may become warm.

-

After 2 hours, the mixture should become a viscous, pale yellow oil. The reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

-

The crude ethyl 3-(2,4-dimethylanilino)crotonate is used directly in the next step without further purification.

Step 2: Thermal Cyclization to 6,8-Dimethyl-2-methyl-4-hydroxyquinoline

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place 150 mL of mineral oil.

-

Heat the mineral oil to 250 °C with vigorous stirring.

-

Slowly add the crude ethyl 3-(2,4-dimethylanilino)crotonate from Step 1 to the hot mineral oil dropwise over a period of 30 minutes. The addition should be controlled to maintain the reaction temperature between 245-255 °C.

-

After the addition is complete, continue to stir the reaction mixture at 250 °C for an additional 30 minutes.

-

Allow the reaction mixture to cool to below 100 °C.

-

While still warm, carefully pour the reaction mixture into a beaker containing 200 mL of hexanes. This will precipitate the crude product.

-

Stir the mixture for 15 minutes and then collect the solid product by vacuum filtration.

-

Wash the collected solid with copious amounts of hexanes to remove the mineral oil.

-

The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water.[7][8]

Purification by Recrystallization

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for the synthesis of 6,8-dimethyl-2-methyl-4-hydroxyquinoline.

Characterization of 6,8-Dimethyl-4-hydroxyquinoline Derivatives

The synthesized 6,8-dimethyl-4-hydroxyquinoline derivatives should be thoroughly characterized to confirm their structure and purity. The following spectroscopic techniques are essential for this purpose.

Spectroscopic Data

| Technique | Expected Key Features for 6,8-Dimethyl-2-methyl-4-hydroxyquinoline |

| ¹H NMR | - Singlets for the two aromatic methyl groups (around δ 2.3-2.5 ppm).- A singlet for the methyl group at the 2-position (around δ 2.2-2.4 ppm).- Aromatic protons in the region of δ 7.0-8.0 ppm.- A broad singlet for the hydroxyl proton (can be concentration-dependent and may exchange with D₂O).- A singlet for the proton at the 3-position (around δ 6.0-6.5 ppm). |

| ¹³C NMR | - Resonances for the three methyl carbons (around δ 15-25 ppm).- Aromatic carbon signals in the range of δ 110-150 ppm.- A signal for the carbon bearing the hydroxyl group (C4) at a downfield chemical shift (around δ 170-180 ppm, reflecting the quinolone tautomer).- A signal for the C2 carbon (around δ 150-160 ppm). |

| IR (Infrared) | - A broad O-H stretching band in the region of 3200-3400 cm⁻¹.- C-H stretching vibrations for the aromatic and methyl groups (around 2900-3100 cm⁻¹).- C=O stretching vibration (for the quinolone tautomer) around 1640-1660 cm⁻¹.- C=C and C=N stretching vibrations in the aromatic region (1500-1600 cm⁻¹). |

| MS (Mass Spec) | - A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound.- Fragmentation patterns characteristic of the quinoline ring system. |

Pharmacological Significance and Potential Applications

Quinolone derivatives are a cornerstone of antimicrobial therapy, and the 4-quinolone scaffold is central to the activity of many important antibacterial drugs.[2][4] The mechanism of action of many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Recent research has also highlighted the potential of 4-quinolone derivatives as anticancer agents.[2][3] These compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.[3]

The 6,8-dimethyl substitution pattern on the 4-hydroxyquinoline ring can enhance the lipophilicity of the molecule, potentially improving its cell permeability and oral bioavailability. Furthermore, the methyl groups can influence the binding of the molecule to its biological targets and affect its metabolic profile. Therefore, 6,8-dimethyl-4-hydroxyquinoline derivatives represent a promising class of compounds for further investigation as novel antimicrobial and anticancer agents.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of 6,8-dimethyl-4-hydroxyquinoline derivatives, with a focus on the Conrad-Limpach reaction. The detailed experimental protocol, coupled with an explanation of the underlying chemical principles, offers a solid foundation for the successful preparation of these compounds in a laboratory setting. The discussion of their characterization and pharmacological significance underscores their potential as valuable scaffolds in drug discovery. It is our hope that this guide will serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and contribute to the development of new and effective therapeutic agents.

References

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). PMC. [Link]

-

Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). ScienceDirect. [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. [Link]

-

In vitro antitumor activity of quinolone derivatives 3, 4a,b and 5a,b... (n.d.). ResearchGate. [Link]

-

Conrad–Limpach synthesis. (n.d.). Wikipedia. [Link]

-

From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. (2025). PMC. [Link]

-

Conrad-Limpach Synthesis. (n.d.). SynArchive. [Link]

-

Patel and Gediya. (2014). IJPSR, 5(12), 5224-5229. [Link]

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH. [Link]

-

2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses. [Link]

-

Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. [Link]

-

Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy. (n.d.). NISCAIR. [Link]

-

Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (n.d.). PMC. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. [Link]

-

2-Methyl-8-hydroxyquinoline. (n.d.). PubChem. [Link]

-

Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). PubMed. [Link]

-

Synthesis of hydroxyquinoline derivatives, aminohydroxychromene, aminocoumarin and their antibacterial activities. (n.d.). IslandScholar. [Link]

- An improved process for the synthesis of quinoline derivatives. (n.d.).

-

Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). ResearchGate. [Link]

-

Recrystallization and Melting Point Analysis. (2022). YouTube. [Link]

-

Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]

-

Recrystallization- Organic Chemistry Lab- purification. (2022). YouTube. [Link]

-

Spectral analysis of quinaldines. (n.d.). The Royal Society of Chemistry. [Link]

-

4,8-Dimethyl-2-hydroxyquinoline. (n.d.). SpectraBase. [Link]

-

Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: Preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. (n.d.). ResearchGate. [Link]

-

Anomalous cyclization of ethyl acetoacetate (3,6-dimethyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone. (n.d.). ResearchGate. [Link]

-

2-Methylquinolin-4-ol. (n.d.). PubChem. [Link]

-

Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. (2023). PMC. [Link]

-

Thermal Cα-C6 Cyclization of Enediynes. (n.d.). ResearchGate. [Link]

-

Synthesis of ethyl 3,7,11-trimethyl-2,4-dodecadienoate (hydroprene) from 4-methyltetrahydropyran. (n.d.). ResearchGate. [Link]

Sources

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. synarchive.com [synarchive.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

spectroscopic analysis of 6,8-Dimethyl-4-hydroxyquinoline

An In-depth Technical Guide to the Spectroscopic Analysis of 6,8-Dimethyl-4-hydroxyquinoline

Abstract

This technical guide provides a comprehensive exploration of the (C₁₁H₁₁NO, M.W.: 173.21 g/mol ). As a substituted 4-hydroxyquinoline, this molecule holds potential interest in medicinal chemistry and materials science, making its unambiguous structural elucidation paramount. This document moves beyond mere data reporting, offering a Senior Application Scientist's perspective on the causality behind experimental choices, protocol design, and data interpretation. We will delve into the critical keto-enol tautomerism inherent to the 4-hydroxyquinoline scaffold and its profound impact on all spectroscopic outputs. Methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), are detailed with an emphasis on generating self-validating, high-integrity data.

Foundational Principles: The Tautomerism of 4-Hydroxyquinolines

Before any spectroscopic analysis can be interpreted correctly, one must understand the structural duality of 6,8-Dimethyl-4-hydroxyquinoline. Like other 4-hydroxyquinolines, it exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone).[1][2]

The predominant tautomer is highly dependent on the molecule's environment (solvent, solid-state) and can significantly alter its chemical and physical properties.[2][3] Computational studies and experimental data on related compounds suggest that the keto form is generally favored in polar solvents and the solid state due to its greater stability.[1][3] This guide will proceed with the assumption that the keto tautomer, 6,8-Dimethylquinolin-4(1H)-one , is the major species observed under typical analytical conditions, while acknowledging the potential presence of the enol form.

Caption: Keto-Enol Tautomeric Equilibrium of the Core Scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of 6,8-Dimethyl-4-hydroxyquinoline. Both ¹H and ¹³C NMR are essential for a complete assignment.

Expertise & Experience: Choosing the Right Conditions

The choice of solvent is the most critical experimental parameter. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice for this class of compounds.

-

Causality: DMSO is a highly polar, hydrogen-bond-accepting solvent. This polarity helps to stabilize the predominant keto tautomer.[3] Furthermore, its ability to exchange slowly with labile protons allows for the unambiguous observation of the N-H proton signal from the keto form, which might be broadened or absent in other solvents.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 6,8-Dimethyl-4-hydroxyquinoline.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).

-

Advanced Experiments: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Data Interpretation: Expected Spectra